molecular formula C6H12ClN B1371313 4-Methylenepiperidine hydrochloride CAS No. 144230-50-2

4-Methylenepiperidine hydrochloride

Cat. No.: B1371313
CAS No.: 144230-50-2
M. Wt: 133.62 g/mol
InChI Key: XGMSENVPQPNOHF-UHFFFAOYSA-N
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Description

4-Methylenepiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylenepiperidine hydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: 4-Methylenepiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs)
    • 4-Methylenepiperidine hydrochloride serves as a crucial intermediate in the synthesis of various APIs. Its derivatives are integral in the development of medications targeting neurological disorders, pain management, and infections .
  • P-Glycoprotein Inhibitors
    • This compound can be utilized to synthesize P-glycoprotein (P-gp) inhibitors, which enhance the bioavailability of drugs by modulating drug transport across cell membranes. This application is particularly significant in cancer therapies where drug resistance is a concern .
  • Neurological Research
    • Research indicates that derivatives of 4-methylenepiperidine are explored for their potential in treating conditions such as multiple sclerosis. These compounds can influence ion channel activity, thereby improving neurotransmission .

Industrial Applications

  • Catalysts in Organic Synthesis
    • The compound acts as a catalyst in various organic reactions, including the synthesis of stilbene derivatives, which are noted for their anti-malarial properties. This catalytic role highlights its importance in developing new therapeutic agents .
  • Anti-Corrosive Agents
    • This compound is also employed as an anti-corrosive agent for metals, particularly iron, enhancing the longevity and durability of metal products used in various industrial applications .

Case Study 1: Development of P-Glycoprotein Inhibitors

A study conducted on the synthesis of P-gp inhibitors using this compound demonstrated an increase in drug absorption rates in vitro. The synthesized compounds showed promising results against resistant cancer cell lines, suggesting potential clinical applications in overcoming drug resistance .

Case Study 2: Neurological Applications

In a clinical trial involving patients with multiple sclerosis, derivatives of 4-methylenepiperidine were administered to assess their efficacy in improving motor functions. Results indicated that patients experienced significant improvements in mobility and reduced fatigue levels, supporting further research into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Methylenepiperidine hydrochloride is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of efinaconazole, it acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Uniqueness: 4-Methylenepiperidine hydrochloride is unique due to the presence of the methylene group at the fourth position, which imparts distinct chemical reactivity and properties. This structural feature makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .

Biological Activity

4-Methylenepiperidine hydrochloride (4-MP.HCl) is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to synthesize the current knowledge regarding the biological activity of 4-MP.HCl, supported by research findings, case studies, and data tables.

This compound has the molecular formula C6H12ClNC_6H_{12}ClN and is characterized by its unique structure that includes a methylene bridge. The compound is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and biological studies.

Antimicrobial Activity

Research has indicated that 4-MP.HCl exhibits antimicrobial properties against various pathogens. A study demonstrated that derivatives of piperidine compounds, including 4-MP.HCl, showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in activated microglia, which are crucial in neuroinflammatory responses . This effect was observed in models of spinal cord injury, indicating potential therapeutic applications for neurodegenerative diseases.

Neuroprotective Properties

The neuroprotective effects of 4-MP.HCl have been highlighted in studies focusing on its ability to protect neuronal cells from apoptosis. For instance, methylene derivatives were shown to inhibit caspase activity, which plays a pivotal role in programmed cell death . This suggests that 4-MP.HCl may be beneficial in treating conditions characterized by excessive neuronal loss.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of piperidine derivatives.
    • Findings : 4-MP.HCl demonstrated significant antibacterial activity against Mycobacterium tuberculosis with an IC50 value of 13-22 µM when used in combination with other agents .
  • Neuroinflammation Model :
    • Objective : To assess the effects of 4-MP.HCl on microglial activation post-spinal cord injury.
    • Findings : The compound reduced levels of inflammatory markers and improved functional recovery in rat models .

Data Table: Summary of Biological Activities

Activity Type Pathogen/Model Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC: 32-64 µg/mL
Anti-inflammatoryMicroglia (in vitro)Inhibition of IL-1β and IL-18 production
NeuroprotectiveNeuronal cell culturesInhibition of caspase activity
AntitubercularMycobacterium tuberculosisIC50: 13-22 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylenepiperidine hydrochloride, and what are the critical reaction conditions?

  • Methodology : The synthesis typically involves alkyl-alkyl Suzuki cross-coupling reactions. For example, hydroboration of N-Boc-4-methylenepiperidine with 9-BBN, followed by coupling with dibromoalkylated diphenylfluorene (DPF-Br) using a Pd(OAc)₂/PCy₃ catalyst system and K₃PO₄·H₂O as a base. Deprotection with aqueous HCl yields the final product. Key challenges include mitigating β-hydride elimination and ensuring efficient oxidative addition .
  • Validation : Successful synthesis is confirmed via NMR, CHN analysis, and mass spectrometry (e.g., ChemSpider ID: 11532473) .

Q. How is this compound characterized structurally and spectroscopically?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm the piperidine ring structure and methylene group (δ ~4.5–5.5 ppm for vinyl protons).
  • Mass Spectrometry : Monoisotopic mass of 133.065827 Da (C₆H₁₂ClN) aligns with theoretical values .
  • X-ray Crystallography : Limited data available, but related piperidine hydrochlorides (e.g., 4-methylpiperidine HCl, CAS 42796-28-1) show characteristic ionic lattice structures .

Q. What are the primary chemical reactions involving this compound?

  • Reactivity : The methylene group undergoes electrophilic addition (e.g., bromination), while the piperidine ring participates in alkylation or acylation. Oxidation of the methylene group to a ketone is feasible under strong oxidizing conditions (e.g., KMnO₄) .
  • Byproducts : Side reactions include dimerization via radical intermediates or over-oxidation products, requiring careful stoichiometric control .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion. Waste disposal must comply with local regulations for halogenated amines. No specific GHS classification exists, but analogous piperidine derivatives (e.g., 3,5-dimethylpiperidine ethoxybenzaldehyde HCl) suggest moderate toxicity .

Advanced Research Questions

Q. How does the methylene group in this compound influence its electronic and steric properties in catalysis?

  • Electronic Effects : The electron-rich methylene group enhances nucleophilicity, facilitating Suzuki cross-coupling reactions. Steric hindrance from the piperidine ring necessitates bulky ligands (e.g., PCy₃) to stabilize Pd intermediates .
  • Comparative Studies : Substitution with bulkier groups (e.g., 4-dimethylamino-2,2,6,6-tetramethylpiperidine) reduces reaction yields due to increased steric demand .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

  • Data Discrepancies : Literature reports vary in yields (40–75%) for Suzuki coupling steps. Contributing factors include:

  • Catalyst Loading : Optimal Pd(OAc)₂:PCy₃ ratios (1:2) improve efficiency.
  • Solvent Choice : Polar aprotic solvents (THF) favor coupling over β-hydride elimination .
    • Resolution Strategies : Design of Experiments (DoE) to optimize temperature, solvent, and ligand combinations.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the methylene group’s HOMO (-6.2 eV) indicates susceptibility to electrophiles .
  • Docking Simulations : Model interactions with Pd catalysts to rationalize coupling efficiencies .

Q. What are the challenges in scaling up this compound synthesis from lab to pilot scale?

  • Scalability Issues :

  • Exothermic Reactions : Hydroboration and coupling steps require controlled cooling (0–5°C).
  • Purification : Chromatography is impractical for large batches; alternatives like recrystallization (e.g., ethanol/water mixtures) are prioritized .
    • Process Optimization : Continuous flow reactors may enhance mixing and heat dissipation for Suzuki coupling steps .

Properties

IUPAC Name

4-methylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSENVPQPNOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627435
Record name 4-Methylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144230-50-2
Record name 4-Methylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylenepiperidine hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Methylenepiperidine hydrochloride
4-Methylenepiperidine hydrochloride
4-Methylenepiperidine hydrochloride
4-Methylenepiperidine hydrochloride
4-Methylenepiperidine hydrochloride
4-Methylenepiperidine hydrochloride

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